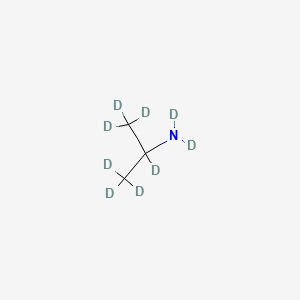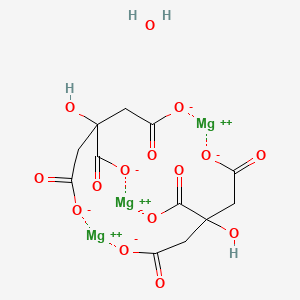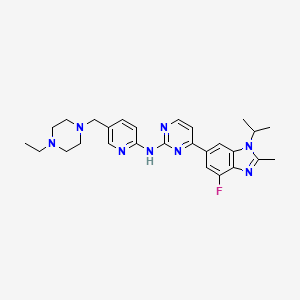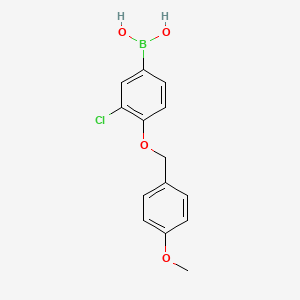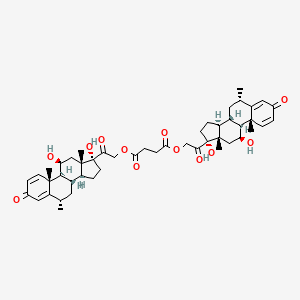
Methylprednisolone Succinate Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylprednisolone succinate dimer is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone. This compound is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly administered intravenously and is known for its rapid onset of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone succinate involves the esterification of methylprednisolone with succinic acid. The process typically involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring at 35-40°C to obtain the desired ester .
Industrial Production Methods
In industrial settings, methylprednisolone succinate is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The mobile phase for HPLC typically includes a mixture of glacial acetic acid and acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Methylprednisolone succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, acetonitrile, and phosphate buffer solutions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include methylprednisolone hemisuccinate and its sodium salt, methylprednisolone sodium succinate .
Applications De Recherche Scientifique
Methylprednisolone succinate dimer has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in HPLC methods for the analysis of corticosteroids.
Biology: It is used to study the effects of glucocorticoids on cellular processes.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mécanisme D'action
Methylprednisolone succinate exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and the modulation of immune responses. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with similar metabolic and anti-inflammatory actions.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to methylprednisolone.
Uniqueness
Methylprednisolone succinate is unique due to its rapid onset of action and its specific use in intravenous administration. It also has a higher affinity for glucocorticoid receptors compared to other similar compounds, making it more potent in its anti-inflammatory effects .
Propriétés
Formule moléculaire |
C48H62O12 |
|---|---|
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate |
InChI |
InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
VWCJNJLYSBJFOZ-OXFRLEMNSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
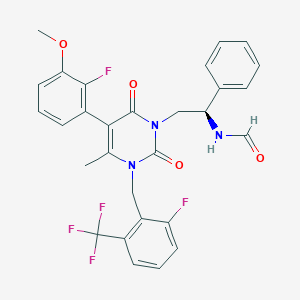
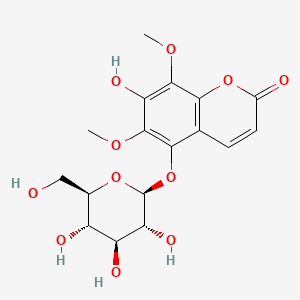

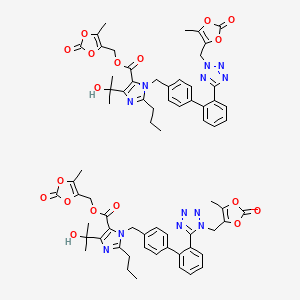

![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
